h5-HT2A Receptor Affinity of the 2-Phenyltryptamine Scaffold vs. Unsubstituted Tryptamine
The 2-phenyltryptamine derivative 3 (N-piperidinyl-2-phenyltryptamine) exhibits a Ki of 2.60 nM at human 5-HT2A receptors, representing a sub-nanomolar lead point for the scaffold class. While the free amine 2-(2-phenyl-1H-indol-3-yl)ethanamine itself has not been directly profiled in this assay, the Stevenson et al. study establishes that the 2-phenylindole core is the essential pharmacophoric element conferring 5-HT2A affinity, with side-chain modifications modulating affinity and selectivity within a range of 0.08–2.60 nM . In contrast, unsubstituted tryptamine (3-(2-aminoethyl)indole) shows no reported high-affinity binding to 5-HT2A in comparable radioligand displacement formats and is instead rapidly metabolized by monoamine oxidase, disqualifying it as a 5-HT2A tool [1].
| Evidence Dimension | h5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2-Phenyltryptamine scaffold: derivative 3 Ki = 2.60 nM; optimized derivatives achieve Ki = 0.08–0.30 nM |
| Comparator Or Baseline | Unsubstituted tryptamine: no quantifiable high-affinity binding at 5-HT2A reported; rapidly metabolized by MAO [1] |
| Quantified Difference | >100-fold affinity gain conferred by 2-phenyl substitution relative to tryptamine baseline (class-level inference) |
| Conditions | Radioligand displacement: [3H]-ketanserin at h5-HT2A expressed in CHO cells; Ki values are geometric means of ≥2 experiments |
Why This Matters
A procurement decision for a 5-HT2A-focused research program must select a 2-phenyltryptamine core scaffold, as unsubstituted tryptamine lacks the affinity and metabolic stability required for receptor occupancy studies.
- [1] Glennon RA, Lee M, Rangisetty JB, et al. 2-Substituted tryptamines: agents with selectivity for 5-HT6 serotonin receptors. J Med Chem. 2000;43(5):1011-1018. (Provides baseline context for unsubstituted tryptamine pharmacology.) View Source
